molecular formula C12H12N2O B3059593 N-(2-methylquinolin-5-yl)acetamide CAS No. 86053-23-8

N-(2-methylquinolin-5-yl)acetamide

Cat. No. B3059593
CAS RN: 86053-23-8
M. Wt: 200.24 g/mol
InChI Key: JQNGUBDEHJXCHA-UHFFFAOYSA-N
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Description

“N-(2-methylquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 86053-23-8 .


Synthesis Analysis

The synthesis of “N-(2-methylquinolin-5-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of quinoline derivatives, which includes “N-(2-methylquinolin-5-yl)acetamide”, is a significant area of research due to their wide range of biological activities .


Chemical Reactions Analysis

“N-(2-methylquinolin-5-yl)acetamide” and similar compounds are known to undergo a variety of chemical reactions. For instance, cyanoacetamide derivatives, which include “N-(2-methylquinolin-5-yl)acetamide”, can react with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylquinolin-5-yl)acetamide” such as its density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(2-methylquinolin-5-yl)acetamide belongs to the quinoline family, which has a rich history in medicinal chemistry. Quinoline derivatives have been used since ancient times, with notable examples like quinine and cinchonine for treating malaria. Chloroquine, a quinoline alkaloid, was later isolated as a drug. Researchers continue to explore novel quinoline-based compounds for their therapeutic properties .

Anticancer Agents

Quinoline derivatives exhibit promising anticancer activity. Researchers have synthesized pyrazolo[3,4-b]-quinoline derivatives, including N-alkylated analogs, which may serve as potential anticancer agents. These compounds are designed to target specific pathways involved in cancer cell growth and survival .

Anti-Inflammatory Properties

The quinoline scaffold has been investigated for its anti-inflammatory effects. Researchers explore the modification of N-(2-methylquinolin-5-yl)acetamide to enhance its anti-inflammatory activity. Understanding the structure-activity relationship (SAR) can guide the design of more potent anti-inflammatory agents .

Antimicrobial Activity

Quinoline derivatives often exhibit antimicrobial properties. Researchers assess the efficacy of N-(2-methylquinolin-5-yl)acetamide against bacterial and fungal pathogens. Structural modifications can optimize its antimicrobial activity while minimizing toxicity .

Neuroprotective Agents

Given the central nervous system’s vulnerability to various diseases, quinoline-based compounds are explored as potential neuroprotective agents. N-(2-methylquinolin-5-yl)acetamide may offer neuroprotection by modulating specific receptors or pathways involved in neurodegenerative conditions .

Synthetic Routes and Chemical Biology

Understanding the synthetic routes for N-(2-methylquinolin-5-yl)acetamide is crucial for its efficient production. Researchers investigate various methods, such as the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione. These synthetic pathways contribute to the compound’s availability for further studies .

Future Directions

The future directions in the research of “N-(2-methylquinolin-5-yl)acetamide” and similar compounds could involve the design of new derivatives with improved safety and efficacy . The synthesis and investigation of new structural prototypes with more effective biological activity is a significant area of research .

properties

IUPAC Name

N-(2-methylquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-6-7-10-11(13-8)4-3-5-12(10)14-9(2)15/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNGUBDEHJXCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424220
Record name 5-acetylamino-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-5-yl)acetamide

CAS RN

86053-23-8
Record name 5-acetylamino-2-methyl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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